molecular formula C11H14ClNO2 B1398678 Ethyl isoindoline-4-carboxylate hydrochloride CAS No. 1311254-57-5

Ethyl isoindoline-4-carboxylate hydrochloride

Cat. No. B1398678
M. Wt: 227.69 g/mol
InChI Key: RNFFUJIMDNSFTL-UHFFFAOYSA-N
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Description

Ethyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 . It is used in various chemical reactions and has potential applications in the field of pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives, which includes Ethyl isoindoline-4-carboxylate hydrochloride, has been a subject of interest in many research studies . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of Ethyl isoindoline-4-carboxylate hydrochloride consists of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

Ethyl isoindoline-4-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 227.69 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Analytical and Synthetic Applications

  • Analytical Methods in Antioxidant Activity Determination : The importance of antioxidants in various fields, including medicine and pharmacy, prompts the use of sophisticated analytical methods to assess their activity. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test utilize chemical reactions and spectrophotometry to analyze the antioxidant capacity of complex samples. These methods, which are crucial for understanding the role and efficacy of antioxidants, could be relevant in studies involving Ethyl isoindoline-4-carboxylate hydrochloride, particularly if it exhibits antioxidant properties or is used in the synthesis of antioxidant compounds (Munteanu & Apetrei, 2021).

  • Synthetic Approaches to Heterocycles : The synthesis of isoxazolone derivatives highlights the significance of multi-component reactions for creating biologically active compounds. A method involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3 demonstrates an efficient route to heterocycles. This approach could suggest potential synthetic applications of Ethyl isoindoline-4-carboxylate hydrochloride in generating similar compounds with medicinal and biological relevance (Laroum et al., 2019).

  • Cyclocarbonylative Coupling for Heterocycle Synthesis : Cyclocarbonylative Sonogashira coupling represents a valuable, atom-economic route for constructing heterocycles like phthalans and isoindolines. This method emphasizes the potentiality of Ethyl isoindoline-4-carboxylate hydrochloride in participating in or catalyzing similar synthetic processes, leading to compounds with broad applications in antimicrobials, antioxidants, and more (Albano & Aronica, 2017).

Safety And Hazards

The compound is associated with certain hazards. It has been advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

Indole derivatives, including Ethyl isoindoline-4-carboxylate hydrochloride, have been the focus of many researchers in the study of pharmaceutical compounds . They play a significant role in cell biology and have shown potential in the treatment of various disorders . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9;/h3-5,12H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFFUJIMDNSFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoindoline-4-carboxylate hydrochloride

CAS RN

1311254-57-5
Record name 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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